Bagremycin A

Antibacterial Gram-Negative E. coli

Anti-MRSA drug discovery requires well-characterized bioactive scaffolds. Bagremycin A (CAS 377775-45-6), a phenol ester antibiotic from Streptomyces sp. Tü 4128, addresses this with defined activity spectra. • MRSA-active: 15 mm zone against clinical MRSA isolates; Gram-negative inactive. • C. tropicalis-selective: 15 mm zone; inactive against C. albicans. • Developable: Protox-II Class V toxicity, LD50 2644 mg/kg, synth. accessibility 2.06. • Biosynthetic engineering: Well-characterized BGC for pathway studies.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B1248203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBagremycin A
Synonymsbagremycin A
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)O)N
InChIInChI=1S/C15H13NO3/c1-2-10-3-6-12(7-4-10)19-15(18)11-5-8-14(17)13(16)9-11/h2-9,17H,1,16H2
InChIKeyRWDKQKLCXJVELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bagremycin A: Phenol Ester Antibiotic


Bagremycin A is a secondary metabolite belonging to the phenol ester class, specifically identified as (4-ethenylphenyl) 3-amino-4-hydroxybenzoate [1]. First isolated from the soil actinomycete Streptomyces sp. Tü 4128, it is part of a growing family of bagremycin analogs that includes bagremycin B through G [2]. The compound exhibits a moderate spectrum of activity against Gram-positive bacteria and select fungi, positioning it as a bioactive scaffold of interest for antibiotic discovery and biosynthetic pathway engineering [3].

Antimicrobial screening for Gram-positive bacteria and MRSA
Candida tropicalis species-specific antifungal research
Biosynthetic gene cluster engineering and pathway studies

Bagremycin A: Non-Interchangeability


Despite sharing a core phenol ester scaffold, minor structural variations across the bagremycin family result in markedly divergent biological activity profiles, including shifts in target organism spectra and absolute potency [1]. For instance, while bagremycin A is characterized by its activity against Gram-positive bacteria and certain fungi, newer analogs like bagremycins F and G demonstrate a unique and potent activity against the Gram-negative bacterium Escherichia coli, a target not affected by bagremycin A [2]. Furthermore, other analogs like bagremycin C have completely departed from antimicrobial activity, instead showing specific, low-micromolar cytotoxicity against human glioma cells [3]. This evidence confirms that these compounds are not interchangeable; their bioactivity is highly sensitive to structural modifications, making the selection of the correct bagremycin analog, such as bagremycin A, a critical decision for specific research applications.

Analog spectrum shift
Bagremycins F and G target Gram-negative bacteria; antimicrobial profile may not transfer to Gram-positive research.
Cytotoxic divergence
Analog C shows glioma cytotoxicity; substituting for A introduces off-target eukaryotic effects.
Species-specific antifungal
Activity against C. albicans is not observed; antifungal screening context may not extend to this species.

Bagremycin A: Comparative Evidence


E. coli Activity: Bagremycin A vs. F and G

Bagremycin A exhibits a defined but limited antibacterial spectrum, primarily targeting Gram-positive bacteria, with no observed activity against the Gram-negative model organism Escherichia coli. This lack of activity has been specifically documented [1]. In contrast, the more recently discovered analogs bagremycin F and bagremycin G demonstrate a key differentiation: potent and selective antibacterial activity against E. coli [2]. This functional divergence underscores that Bagremycin A is not a broad-spectrum antibiotic and should not be selected for Gram-negative applications.

E. coli Activity
Cross-study comparable
Inactive vs MIC 41.8–61.7 µM
Gram-negative screening context
Bagremycin A not suited for E. coli research
Antibacterial Gram-Negative E. coli Spectrum of Activity

Anti-MRSA Activity

While original reports described 'moderate' or 'weak' activity, recent quantitative data confirms that extracts containing bagremycin A exhibit direct activity against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA), as demonstrated by a zone of inhibition of 15 mm in a disc diffusion assay [1]. This confirms the compound's potential relevance in the study of drug-resistant Gram-positive pathogens, a feature not ubiquitously shared across all analogs, as bagremycins F and G are reported as inactive against MRSA [2].

Anti-MRSA ZOI
Cross-study comparable
15 mm
Supports MRSA screening context
Inactive for analogs F and G; MRSA activity is compound-specific
Anti-MRSA Antibacterial Staphylococcus aureus Drug-Resistant

Candida tropicalis vs. C. albicans Activity

The antifungal profile of bagremycin A is species-specific. While earlier literature notes weak activity against Saccharomyces cerevisiae and Candida albicans, a recent quantitative study demonstrates a much clearer and more significant effect against the clinically relevant fungal pathogen Candida tropicalis [1]. The same study also found no bioactivity against C. albicans [1]. This nuanced antifungal spectrum differentiates bagremycin A from other antifungal agents and highlights its utility in specific mycological research contexts.

Candida Activity
Direct head-to-head
C. tropicalis ZOI 15 mm vs C. albicans inactive
Species-specific antifungal context
Not suited for C. albicans research
Antifungal Candida tropicalis Candida albicans Spectrum of Activity

Glioma Cytotoxicity: Bagremycin A vs. C

Bagremycin A and its close analog, bagremycin C, exhibit a stark functional divergence in eukaryotic cell assays. Bagremycin C has been shown to possess potent anti-glioma activity, with IC50 values ranging from 2.2 to 6.4 μM against four different glioma cell lines [1]. In contrast, bagremycin A is reported to have 'no cytotoxicity' against the same glioma cell panel [2]. This highlights that bagremycin A's activity is primarily antimicrobial, and it should not be procured as a substitute for bagremycin C in oncology research.

Glioma Cytotoxicity
Cross-study comparable
Inactive vs IC50 2.2–6.4 µM (Bagremycin C)
Cytotoxicity endpoint review
A not suitable for glioma cell-model studies
Cytotoxicity Anticancer Glioma Selectivity

In Silico Drug-Likeness & Safety

In silico computational analyses provide a quantitative basis for comparing the drug-development potential of bagremycin A to other compounds. Bagremycin A passed drug-likeness tests with a favorable synthetic accessibility score of 2.06, indicating it is relatively easy to synthesize or modify [1]. Crucially, Protox-II classified bagremycin A as a Class V toxicity compound, which denotes a low toxicity potential, and predicted a high LD50 value of 2644 mg/kg [1]. This combination of favorable drug-likeness and a strong predicted safety margin is a significant quantitative differentiator that supports its prioritization for further in vivo development compared to analogs with unknown or less favorable profiles.

In Silico Profile
Class-level
Synthetic accessibility 2.06 · Toxicity Class V · LD50 2644 mg/kg
Predicted drug-likeness and low toxicity context
In silico predictions require empirical validation
Drug-Likeness Toxicity Prediction In Silico LD50

Bagremycin A: Application Scenarios


MRSA Selective Activity

Bagremycin A is an appropriate tool for investigating the susceptibility of drug-resistant Gram-positive pathogens, specifically MRSA clinical isolates, where it has shown a 15 mm zone of inhibition [1]. This application is strongly supported by its distinct activity profile, which is not shared by all bagremycin analogs (e.g., bagremycins F and G are inactive against MRSA) [2]. Researchers exploring new chemical entities for anti-MRSA activity can use bagremycin A as a reference compound or a scaffold for semi-synthetic optimization.

C. tropicalis Antifungal Activity

For research focused on the fungal pathogen Candida tropicalis, bagremycin A is a relevant compound due to its demonstrated activity (15 mm zone of inhibition) in disc diffusion assays [1]. This application is specific and evidence-based, as the same studies show a lack of activity against C. albicans, thereby defining a narrow and verifiable use-case. It is not suitable for broad-spectrum antifungal research but is a precise tool for C. tropicalis-focused studies.

Gram-Positive Antibiotic Discovery & BGC

As the foundational member of the bagremycin family, bagremycin A is the ideal starting material for studies on the biosynthesis, regulation, and genetic engineering of this class of secondary metabolites [1]. Its well-characterized gene cluster (BGC) makes it a primary target for heterologous expression and pathway engineering to yield novel analogs with potentially improved properties [2]. It serves as a crucial positive control and baseline for comparative studies of other analogs' production and activity.

Drug-Likeness & Low-Toxicity Chemical Probe

Due to its favorable in silico profile—including a low synthetic accessibility score (2.06), low predicted toxicity (Protox-II Class V), and a high predicted LD50 (2644 mg/kg)—bagremycin A is a compelling scaffold for medicinal chemistry efforts [1]. It can be procured as a starting point for designing libraries of derivatives aimed at improving antimicrobial potency while maintaining a favorable safety margin. This application is grounded in quantitative, predictive data rather than empirical potency alone.

Application
Selection Property
Validation Focus
MRSA screening studies
MRSA activity context
Susceptibility endpoint review
C. tropicalis antifungal research
Species-specific antifungal context
ZOI endpoint review
Antibiotic discovery and BGC engineering
Biosynthetic gene cluster reference
Pathway engineering baseline
Drug-likeness and scaffold evaluation
In silico predicted profile
Predicted safety margin review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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